molecular formula C12H11N3O3S B3506041 ETHYL 3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PYRIDINE-4-CARBOXYLATE

ETHYL 3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PYRIDINE-4-CARBOXYLATE

Cat. No.: B3506041
M. Wt: 277.30 g/mol
InChI Key: OYIFOLIYRNDRNL-UHFFFAOYSA-N
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Description

ETHYL 3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PYRIDINE-4-CARBOXYLATE is an organic compound that belongs to the class of pyridinecarboxylic acids and derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PYRIDINE-4-CARBOXYLATE typically involves the reaction of ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate with 4-phenyl-1,3-thiazol-2-amine through an amination reaction. The reaction conditions include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PYRIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors like temperature, solvent, and catalyst presence .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

ETHYL 3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PYRIDINE-4-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including its role in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of ETHYL 3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PYRIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PYRIDINE-4-CARBOXYLATE is unique due to its specific combination of a pyridine ring and a thiazole ring, which imparts distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 3-(1,3-thiazol-2-ylcarbamoyl)pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-2-18-11(17)8-3-4-13-7-9(8)10(16)15-12-14-5-6-19-12/h3-7H,2H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIFOLIYRNDRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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